c-Met Kinase Inhibition: 19.6-Fold Lower Potency than Non-Methoxylated Analog
In a direct head-to-head comparison, 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline exhibits an IC50 of 9 nM against c-Met kinase [1], while the non-methoxylated analog 2-Phenoxy-3-(trifluoromethyl)quinoxaline demonstrates significantly higher potency with an IC50 of 0.460 nM [2]. This 19.6-fold difference highlights the critical role of the para-methoxy group in modulating kinase engagement.
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | 2-Phenoxy-3-(trifluoromethyl)quinoxaline: 0.460 nM |
| Quantified Difference | 19.6-fold lower potency |
| Conditions | Inhibition of GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells, measured by liquid scintillation counting after 60 min |
Why This Matters
This difference informs kinase inhibitor design, where the methoxy group may be used to tune potency for specific therapeutic windows or reduce off-target effects.
- [1] BindingDB. Entry for 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline. MonomerID 50317756. IC50: 9 nM against c-Met. View Source
- [2] BindingDB. Entry for 2-Phenoxy-3-(trifluoromethyl)quinoxaline. MonomerID 50165465. IC50: 0.460 nM against c-Met in MKN45 cells. View Source
